Nabam
Overview
Description
Nabam, chemically known as disodium ethylene bisdithiocarbamate, is a dithiocarbamate fungicide. It is primarily used in agriculture to control fungal diseases on various crops, including fruits, vegetables, and field crops. This compound is also utilized in industrial settings for its biocidal properties, controlling algae, bacteria, and fungal growth in water systems .
Mechanism of Action
Target of Action
Nabam, also known as disodium ethylenebis(dithiocarbamate), is primarily used as a fungicide, algicide, and bactericide . Its primary targets are a broad spectrum of fungal pathogens .
Mode of Action
This compound is a dithiocarbamate salt that is the disodium salt of ethylenebis(dithiocarbamic acid) . It works by inhibiting the enzyme activity in fungi, thereby preventing their growth and reproduction
Biochemical Pathways
It is known that this compound interferes with the normal functioning of fungi, leading to their death
Pharmacokinetics
This compound is very soluble in water and rapidly hydrolyzes . It also rapidly degrades in soil, making leaching to groundwater unlikely . Its metabolite, ethylene thiourea (ETU), is an environmental concern
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is very soluble in water and rapidly hydrolyzes . It also rapidly degrades in soil, so its persistence in the environment is limited . Its ETU metabolite, however, is an environmental concern . Furthermore, this compound is considered to be toxic and a potential carcinogen, which has led to restrictions on its use in some regions .
Biochemical Analysis
Biochemical Properties
Nabam interacts with various biomolecules in biochemical reactions. One of its main final metabolites is ethylenethiourea (ETU)
Cellular Effects
This compound has been observed to have significant effects on cellular processes. For instance, in a study on Xenopus laevis embryos, this compound induced malformations in the notochord
Molecular Mechanism
It is known to exert its effects through its metabolite ETU
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, fresh this compound solutions induced malformations in Xenopus laevis embryos, but this compound stored for 1-7 weeks did not have the same effect . This suggests that this compound’s stability and degradation over time can significantly influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on rats, the concentrations of this compound were increased in a pyramidal fashion during the experiment, and the effects varied accordingly
Metabolic Pathways
It is known that one of the main final metabolites of this compound is ETU
Preparation Methods
Synthetic Routes and Reaction Conditions: Nabam is synthesized by reacting ethylenediamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:
NH2CH2CH2NH2+2CS2+2NaOH→Na2C4H6N2S4+2H2O
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the continuous addition of ethylenediamine and carbon disulfide to a solution of sodium hydroxide under controlled temperature and agitation. The resulting product is then filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Nabam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: this compound can react with metal salts to form metal dithiocarbamates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Metal salts like zinc sulfate or manganese sulfate.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Metal dithiocarbamates such as zinc ethylene bisdithiocarbamate (Zineb) and manganese ethylene bisdithiocarbamate (Maneb)
Scientific Research Applications
Nabam has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other dithiocarbamates.
Biology: Investigated for its biocidal properties against various microorganisms.
Medicine: Studied for its potential use in antifungal treatments.
Industry: Employed in water treatment systems to control microbial growth.
Comparison with Similar Compounds
Nabam belongs to the class of ethylene bisdithiocarbamates, which includes similar compounds such as:
- Zineb (zinc ethylene bisdithiocarbamate)
- Maneb (manganese ethylene bisdithiocarbamate)
- Mancozeb (a mixture of zinc and manganese ethylene bisdithiocarbamate)
Uniqueness: this compound is unique in its high water solubility and relative instability compared to its counterparts. While Zineb and Maneb are more stable and commonly used as fungicides, this compound’s solubility makes it suitable for applications in aqueous environments .
Properties
IUPAC Name |
disodium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S4.2Na/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJQVUOTMVCFHX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S4.2Na, C4H6N2Na2S4 | |
Record name | NABAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8867 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
111-54-6 (Parent) | |
Record name | Nabam [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5020603 | |
Record name | Nabam-sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nabam is a colorless to light amber solid with a a slight odor. Mixes with water. (USCG, 1999), Colorless solid; [Hawley] White crystalline solid; [MSDSonline] | |
Record name | NABAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8867 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nabam | |
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URL | https://haz-map.com/Agents/6281 | |
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Solubility |
Insoluble in common organic solvents., Forms a continuous film on plant surfaces, which is said to become insoluble in water., In water, 2X10+5 mg/L at room temperature | |
Record name | Nabam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.14 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.14 at 20 °C (solid) | |
Record name | NABAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8867 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nabam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Negligible | |
Record name | Nabam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals when pure., Crystals from water | |
CAS No. |
142-59-6 | |
Record name | NABAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8867 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nabam [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamodithioic acid, N,N'-1,2-ethanediylbis-, sodium salt (1:2) | |
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Record name | Nabam-sodium | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5020603 | |
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Record name | Nabam | |
Source | European Chemicals Agency (ECHA) | |
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Record name | NABAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L6N5662WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Nabam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes on heating without melting | |
Record name | Nabam | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of nabam as a fungicide?
A1: While the exact mechanism remains under investigation, research suggests that this compound's fungicidal action stems from its decomposition into various products, some of which exhibit direct toxicity to fungi. [] One such product is ethylenethiuram monosulphide (ETM), which has demonstrated significant fungicidal activity. [] Another decomposition product, carbon disulphide, also displays fungicidal properties. [, ]
Q2: How does this compound impact the connective tissue of Xenopus laevis embryos?
A2: Studies show that even minute doses of this compound (40-100 µg/L) can negatively affect the survival of Xenopus laevis embryos and induce significant alterations in the connective tissue surrounding the notochord. [, ] These alterations include a reduction or complete absence of collagen fibers in the outer connective tissue cells. [, ] Exposure to higher concentrations or aged this compound solutions, containing elevated levels of decomposition products like ethylene thiourea and methyl isothiocyanate, leads to more severe malformations. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C4H6N2Na2S4 and a molecular weight of 240.3 g/mol.
Q4: How does the addition of nickel chloride affect the fungicidal action of this compound?
A4: Studies reveal that the addition of nickel chloride to this compound can negatively impact its fungicidal activity. This antagonistic effect is attributed to the formation of nickel ethylenebisdithiocarbamate, a relatively insoluble and less effective fungicide compared to this compound. []
Q5: Are there any structural modifications that can be made to this compound to alter its activity?
A5: Research suggests that altering the metal ion in the dithiocarbamate structure can significantly influence its fungicidal activity. For example, manganese ethylenebisdithiocarbamate (maneb) is known to be more easily converted to ETM compared to the less soluble zinc analogue, potentially leading to differences in their fungicidal efficacy. []
Q6: How does the stability of this compound in solution change over time?
A6: this compound solutions are known to lose activity over time due to the decomposition of ETM, the primary compound responsible for hatch-stimulating activity in aged solutions. []
Q7: Can this compound be combined with other fungicides for enhanced disease control?
A7: Yes, combining this compound with other fungicides can be an effective strategy for disease management. For instance, combining this compound with a nematocide was found to improve the control of Meloidogyne in soil. This enhanced control is attributed to this compound's ability to stimulate egg hatching, thereby exposing a larger population of nematode larvae to the nematocide while it is most potent. []
Q8: Does the protein content in the diet of rats influence the toxicity of this compound?
A8: Studies indicate that dietary protein levels can significantly affect this compound's toxicity in rats. Rats fed a protein-deficient diet (3.5% protein) or a high-protein diet (81% protein) showed a significantly lower LD50 for this compound compared to rats fed a standard diet (26% protein). [, ] This suggests that protein intake may influence the activity of liver enzymes involved in this compound detoxification. []
Q9: What are the toxicological effects of this compound and its decomposition products on rats?
A9: this compound exposure in rats, particularly at higher doses, has been linked to a range of toxicological effects. These include:
- Central nervous system: Stimulation followed by depression. [, ]
- Gastrointestinal tract: Severe inflammation. [, ]
- Kidneys: Significant necrosis. [, ]
- Liver: Decreased activity of microsomal enzymes involved in detoxification processes. []
Q10: Can this compound affect thyroid function in animals?
A10: Research suggests that this compound can disrupt thyroid function. In chick embryos, this compound exposure led to decreased iodine uptake by the thyroid gland, even at relatively low concentrations. [] In rats, long-term exposure to this compound resulted in alterations in thyroid gland morphology and function. []
Q11: Can fungi develop resistance to this compound?
A11: While attempts to induce resistance to this compound in Botrytis cinerea were unsuccessful, a related dithiocarbamate fungicide, ferbam, did lead to the development of resistant strains. [] This suggests that the potential for resistance development might vary among different dithiocarbamates. Interestingly, the ferbam-resistant strain remained susceptible to other dithiocarbamates like thiram, ziram, this compound, and zineb. []
Q12: What are the known toxic effects of this compound and its degradation products?
A12: this compound and its degradation products have been associated with a range of toxic effects in various organisms, including:
- Developmental toxicity: this compound has been shown to cause developmental abnormalities in Xenopus laevis embryos, affecting the formation of connective tissue and melanin production. [, ]
- Neurotoxicity: Studies using human neuroblastoma cells suggest that this compound and its degradation products may have neurotoxic effects. []
- Endocrine disruption: Research indicates that this compound can disrupt thyroid function in both birds and mammals. [, ]
Q13: What analytical techniques are commonly employed for this compound detection and quantification?
A13: Several analytical methods have been developed and employed for the detection and quantification of this compound, including:
- Liquid chromatography (LC): LC, often coupled with post-column reaction detection, enables the separation and sensitive detection of this compound in various matrices like crops and water samples. [, ]
- Capillary electrophoresis (CE): CE provides a simple and sensitive approach for separating and determining this compound concentrations in samples like spiked wheat. []
- Spectrophotometry: This technique, often combined with flow injection analysis, allows for the rapid and sensitive determination of this compound in water samples following its photodegradation. []
- Electrochemical methods: The development of biosensors based on immobilized enzymes and electrochemical detection offers a promising avenue for the accurate and sensitive measurement of this compound. []
Q14: How does this compound break down in the environment?
A14: this compound is known to decompose in aqueous environments, primarily yielding ethylenethiourea and ethylenethiuram monosulphide. [] These degradation products, along with other breakdown components, may have varying levels of toxicity and environmental persistence. [, ]
Q15: Are there any effective alternatives to using this compound as a fungicide?
A15: Yes, several alternative fungicides have shown promise in controlling spring dead spot in bermudagrass. These include:
- Benomyl: Benomyl provided effective control of spring dead spot in field trials when applied as a preventative measure during the fall months. []
- PCNB: Similar to benomyl, PCNB effectively managed spring dead spot when applied preventatively during the fall. []
- Thiram: Thiram demonstrated good control of spring dead spot in couch grass in Australia, indicating its potential as an alternative to this compound. []
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